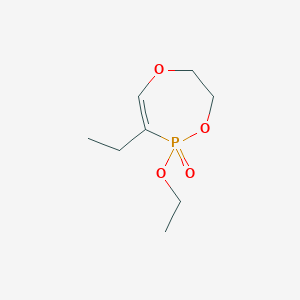
2-Butanone, 4-cyclopropylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 4-cyclopropylidene- (9CI) is an organic compound with the molecular formula C7H10O. It is a ketone that features a cyclopropylidene group attached to the butanone structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-cyclopropylidene- (9CI) typically involves the reaction of cyclopropylidene derivatives with butanone under controlled conditions. Specific reagents and catalysts may be used to facilitate the formation of the cyclopropylidene group and its attachment to the butanone molecule .
Industrial Production Methods
Industrial production methods for 2-Butanone, 4-cyclopropylidene- (9CI) may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 4-cyclopropylidene- (9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropylidene group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve various nucleophiles and electrophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
2-Butanone, 4-cyclopropylidene- (9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Butanone, 4-cyclopropylidene- (9CI) involves its interaction with specific molecular targets and pathways. The cyclopropylidene group may confer unique reactivity and binding properties, allowing the compound to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Butanone, 4-cyclopropylidene- (9CI) include other cyclopropylidene derivatives and ketones with similar structural features. Examples include:
- Cyclopropylideneacetone
- Cyclopropylidenemethylketone
- Cyclopropylidenebutanone
Uniqueness
The uniqueness of 2-Butanone, 4-cyclopropylidene- (9CI) lies in its specific combination of the cyclopropylidene group and the butanone structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H10O |
|---|---|
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
4-cyclopropylidenebutan-2-one |
InChI |
InChI=1S/C7H10O/c1-6(8)2-3-7-4-5-7/h3H,2,4-5H2,1H3 |
Clé InChI |
ZIMLGBBIXILZAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC=C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


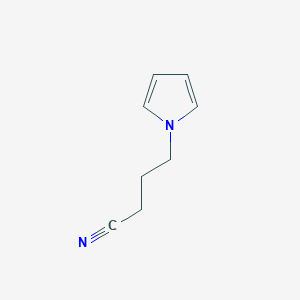
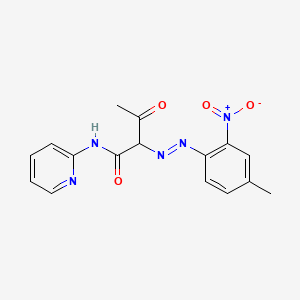
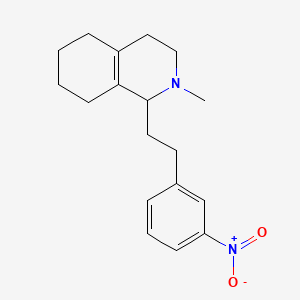
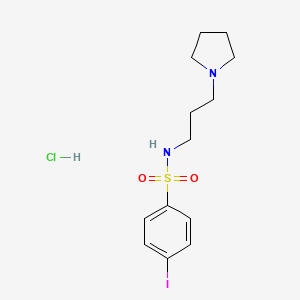
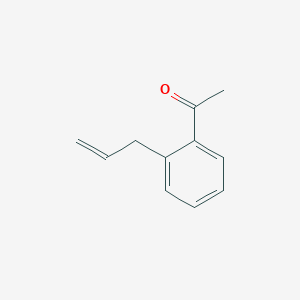
![6-Methyl-6-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13799374.png)
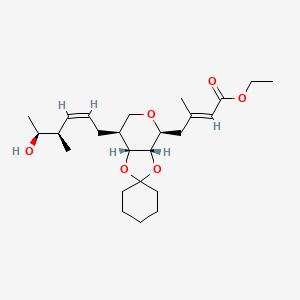
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)

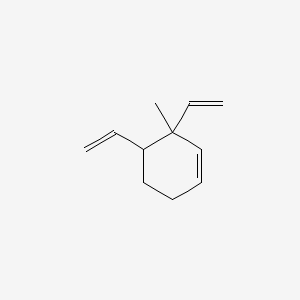
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)

